An In-depth Technical Guide to the Chemical Properties of 4-Nonanone
An In-depth Technical Guide to the Chemical Properties of 4-Nonanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-nonanone (also known as pentyl propyl ketone). The document details its structural characteristics, physicochemical parameters, spectral data, and typical reactivity. Methodologies for its synthesis and purification are outlined, and key analytical techniques for its characterization are discussed. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this medium-chain ketone.
Chemical Identity and Physical Properties
4-Nonanone is a colorless to light yellow liquid with a distinctive sweet or fruity odor.[1] It is a nine-carbon aliphatic ketone with the carbonyl group located at the fourth carbon position.[1]
Table 1: Chemical Identifiers for 4-Nonanone
| Identifier | Value |
| IUPAC Name | Nonan-4-one[2] |
| Synonyms | 4-Nonanone, Pentyl propyl ketone, Propyl amyl ketone[1] |
| CAS Number | 4485-09-0[2] |
| Molecular Formula | C₉H₁₈O[2] |
| Molecular Weight | 142.24 g/mol [2] |
| InChI | InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3[2] |
| InChIKey | TYBCSQFBSWACAA-UHFFFAOYSA-N[2] |
| SMILES | CCCCCC(=O)CCC[2] |
Table 2: Physicochemical Properties of 4-Nonanone
| Property | Value | Reference |
| Physical State | Liquid[2] | [2] |
| Appearance | Colorless to light yellow liquid[3] | [3] |
| Boiling Point | 187 - 190 °C at 760 mmHg | [4][5] |
| Melting Point | -18.52 °C (estimate)[5] | [5] |
| Density | 0.819 - 0.8257 g/mL | [4][6] |
| Refractive Index | 1.416 - 1.422 @ 20 °C | [7][8] |
| Flash Point | 61.11 - 61.4 °C | [5][7] |
| Water Solubility | 284.4 mg/L @ 25 °C (estimated)[6] | [6] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether[1] | [1] |
| Vapor Pressure | 0.553 - 0.6 mmHg @ 25 °C (estimated) | [5][7] |
| logP (Octanol/Water) | 2.936 (estimated)[9] | [9] |
Spectral Data and Characterization
The structural elucidation of 4-nonanone is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon skeleton and proton environments of 4-nonanone.
-
¹H NMR: The proton NMR spectrum of 4-nonanone in CDCl₃ (90 MHz) is available.[10] The spectrum is expected to show signals corresponding to the different methylene (B1212753) and methyl groups in the propyl and pentyl chains.
-
¹³C NMR: The carbon-13 NMR spectrum in CDCl₃ has also been reported.[10] The spectrum will show a characteristic peak for the carbonyl carbon, typically in the downfield region, in addition to signals for the aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 4-nonanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) group.
-
Key Absorptions: A prominent peak in the region of 1750-1680 cm⁻¹ is indicative of the C=O stretching vibration of an aliphatic ketone.[11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-nonanone results in a characteristic fragmentation pattern.
-
Molecular Ion: The molecular ion peak (M⁺) is observed at m/z 142.[9]
-
Major Fragments: Common fragment ions are observed at m/z 43, 71, 99, 58, and 86.[12] The fragmentation is driven by alpha-cleavage and McLafferty rearrangement.
Reactivity and Synthesis
As a ketone, 4-nonanone undergoes typical nucleophilic addition reactions at the carbonyl carbon.[1] It is used in various chemical syntheses, including alkylation reactions in the presence of metal-complex catalysts.[3]
Synthesis of 4-Nonanone
A common method for the synthesis of 4-nonanone is through the oxidation of the corresponding secondary alcohol, 4-nonanol (B1584833). Another potential route is the Grignard reaction between a propyl magnesium halide and hexanal, followed by oxidation of the resulting alcohol.
Experimental Protocol: Oxidation of 4-Nonanol to 4-Nonanone (General Procedure)
This protocol is a generalized procedure based on standard organic chemistry techniques.
-
Dissolution: Dissolve 4-nonanol in a suitable organic solvent such as dichloromethane (B109758) or acetone (B3395972) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), or a solution of sodium hypochlorite (B82951) with a catalytic amount of TEMPO) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite solution for chromium-based oxidants). Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude 4-nonanone by vacuum distillation.
Caption: General workflow for the synthesis and purification of 4-Nonanone.
Analytical Methodologies
Gas Chromatography (GC)
Gas chromatography is a standard technique for assessing the purity of 4-nonanone and for its quantification in various matrices. Kovats retention indices for 4-nonanone have been reported on different types of GC columns.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Procedure)
-
Sample Preparation: Prepare a dilute solution of 4-nonanone in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.
-
Separation: Use a suitable capillary column (e.g., a non-polar or polar column as required for the specific analysis). Program the oven temperature to achieve good separation of the analyte from any impurities.
-
Detection: Use a mass spectrometer as the detector to identify and quantify the eluted components based on their mass spectra and retention times.
Caption: A typical workflow for the GC-MS analysis of 4-Nonanone.
Logical Relationships in Mass Spectral Fragmentation
The fragmentation pattern of 4-nonanone in mass spectrometry provides structural information. The primary fragmentation pathways are alpha-cleavage and McLafferty rearrangement.
References
- 1. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 2. 4-NONANONE(4485-09-0) 13C NMR [m.chemicalbook.com]
- 3. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 4-NONANONE(4485-09-0) IR Spectrum [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. ez.restek.com [ez.restek.com]
- 8. 4-NONANONE(4485-09-0) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Nonanone [webbook.nist.gov]
- 10. guidechem.com [guidechem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
